5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25 . It is used in scientific research for its potential applications in drug development, organic synthesis, and material science.
Synthesis Analysis
5-Methylpyrazine-2-carboxylic acid, which is an intermediate of the lipid-lowering drug amoximus, can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5- (substituted) methylpyrazine .Molecular Structure Analysis
The molecular structure of 5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid is defined by its molecular formula, C13H12N2O4 . For a more detailed analysis of its structure, one would need to refer to its 2D or 3D molecular structure, which is not available in the current search results.Scientific Research Applications
Proteomics Research
This compound is mentioned as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could potentially be used to study protein structure and function.
Biochemical Research
Given its unique structure, this compound could be used in biochemical research to study various biological processes. It could potentially interact with enzymes, receptors, and other proteins, providing insights into their function .
properties
IUPAC Name |
5-(2-methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(18-2)11(5-8)19-12-7-14-9(6-15-12)13(16)17/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFLSZOHLIONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)OC2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenoxy)pyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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